molecular formula C15H19ClN2O4S B13060779 (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

(5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B13060779
M. Wt: 358.8 g/mol
InChI Key: DKPWTVQGDZXUKL-CHHCPSLASA-N
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Description

(5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine ring, an aminoethyl group, and a benzylidene moiety with ethoxy and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride typically involves multiple steps. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the benzylidene derivative. This intermediate is then reacted with 2-aminoethylamine under controlled conditions to yield the final product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Bases like sodium hydroxide or potassium carbonate; reactions often occur in polar solvents like water or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its aminoethyl group, which mimics natural substrates or ligands.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzylidene moiety may also participate in π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2-aminoethyl)-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
  • (5Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Uniqueness

The presence of both ethoxy and methoxy groups on the benzylidene moiety distinguishes (5Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride from similar compounds. These substituents can significantly influence the compound’s reactivity and interactions with biological targets, making it unique in its class.

Properties

Molecular Formula

C15H19ClN2O4S

Molecular Weight

358.8 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C15H18N2O4S.ClH/c1-3-21-11-5-4-10(8-12(11)20-2)9-13-14(18)17(7-6-16)15(19)22-13;/h4-5,8-9H,3,6-7,16H2,1-2H3;1H/b13-9-;

InChI Key

DKPWTVQGDZXUKL-CHHCPSLASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)OC.Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN)OC.Cl

Origin of Product

United States

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